molecular formula C24H26BrN3O2 B4023769 1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4023769
M. Wt: 468.4 g/mol
InChI Key: SIFJBXUNUJPVBI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a bromophenyl group, a tetrahydronaphthalenyl group, and a piperazinyl group attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Piperazinyl Group: The piperazinyl group can be introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Attachment of the Tetrahydronaphthalenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the tetrahydronaphthalenyl group is introduced to the piperazine ring.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of phenyl derivatives with various substituents.

Scientific Research Applications

1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological disorders.

    Biological Studies: Used in studies to understand receptor-ligand interactions.

    Pharmacology: Investigated for its potential effects on various biological pathways.

    Industrial Applications: May be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Uniqueness

1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or fluorinated analogs, potentially offering different pharmacological profiles and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O2/c25-19-6-9-20(10-7-19)28-23(29)16-22(24(28)30)27-13-11-26(12-14-27)21-8-5-17-3-1-2-4-18(17)15-21/h1-4,6-7,9-10,21-22H,5,8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFJBXUNUJPVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

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